N-(2-nitrophenyl)pyridine-4-carboxamide

Description

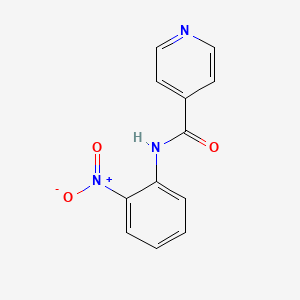

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(9-5-7-13-8-6-9)14-10-3-1-2-4-11(10)15(17)18/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWUTMCDTKSWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization for Structural Elucidation of N 2 Nitrophenyl Pyridine 4 Carboxamide Systems

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Without access to peer-reviewed studies that have synthesized and characterized N-(2-nitrophenyl)pyridine-4-carboxamide, any attempt to generate the requested content would result in speculation or the inaccurate representation of data from other molecules, which has been strictly excluded by the instructions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking, which are characteristic of this class of compounds. The presence of a hydrogen bond donor (the amide N-H group) and multiple acceptors (the amide C=O group, the pyridine (B92270) nitrogen, and the nitro group oxygens) suggests a rich variety of possible hydrogen bonding motifs.

A hypothetical summary of the principal intermolecular interactions anticipated in the crystal structure of this compound is presented in the interactive data table below, based on observations from analogous structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |

| Hydrogen Bond | N-H (amide) | N (pyridine) | 2.8 - 3.2 | Linear |

| Hydrogen Bond | N-H (amide) | O=C (amide) | 2.9 - 3.3 | Linear |

| Hydrogen Bond | C-H (phenyl) | O (nitro) | 3.0 - 3.5 | Often bent |

| π-π Stacking | Pyridine Ring | Nitrophenyl Ring | 3.3 - 3.8 | Parallel-displaced |

Conformational Flexibility and Dihedral Angle Analysis in Crystalline States

The conformational flexibility of this compound is primarily defined by the rotation around the amide bond (C-N) and the bonds connecting the amide to the aromatic rings. In the solid state, the molecule is expected to adopt a relatively planar conformation, stabilized by intramolecular interactions.

The key conformational parameter is the dihedral angle between the pyridine and the 2-nitrophenyl rings. In related N-aryl carboxamides, this angle can vary significantly depending on the steric hindrance and electronic effects of the substituents. For this compound, the presence of the ortho-nitro group is expected to induce a significant twist between the two aromatic rings to minimize steric repulsion. This is in contrast to analogs with less bulky substituents, which may adopt more co-planar arrangements.

The planarity of the amide linker itself is another important feature. The C-N amide bond typically exhibits partial double bond character, restricting free rotation and favoring a planar or near-planar geometry.

The table below provides an expected range for key dihedral angles in the crystalline state of this compound, extrapolated from data on similar molecules.

| Dihedral Angle | Description | Expected Range (°) | Rationale |

| Pyridine Ring - Amide Plane | Twist of the pyridine ring relative to the amide linker | 0 - 20 | Amide resonance favors planarity |

| Amide Plane - Nitrophenyl Ring | Twist of the nitrophenyl ring relative to the amide linker | 30 - 60 | Steric hindrance from the ortho-nitro group |

| Pyridine Ring - Nitrophenyl Ring | Overall twist between the two aromatic systems | 30 - 70 | Combination of amide planarity and steric effects |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C₁₂H₉N₃O₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and stoichiometry of the compound. A high degree of agreement between the calculated and found values provides strong evidence for the correct chemical composition.

The theoretical elemental analysis data for this compound is presented in the interactive table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 59.26 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.74 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.29 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.74 |

| Total | 243.24 | 100.00 |

Computational Chemistry and Theoretical Investigations of N 2 Nitrophenyl Pyridine 4 Carboxamide Architectures

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Spectra Prediction

No published DFT studies were found that report the optimized geometry (bond lengths, bond angles, dihedral angles) or the predicted vibrational frequencies for N-(2-nitrophenyl)pyridine-4-carboxamide.

Ab Initio Methods for Conformational Behavior and Structural Stability

There are no available ab initio calculations detailing the conformational analysis or structural stability of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Transitions

Data regarding the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and related quantum chemical descriptors for this compound have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

MEP maps for this compound, which would identify the electron-rich and electron-deficient regions to predict sites of electrophilic and nucleophilic attack, are not available in published research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No NBO analysis has been published for this compound to describe intramolecular charge transfer, hyperconjugative interactions, and other stabilizing electronic effects.

Molecular Modeling and Simulation Studies

No specific molecular modeling or simulation studies for this compound were identified.

Molecular Docking for Ligand-Target Protein Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. The process involves sophisticated algorithms that explore various conformational possibilities of the ligand and the protein, calculating a scoring function to estimate the binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining related structures. For instance, in silico studies on the analogous compound, N-(2-nitrophenyl) pyrazine-2-carboxamide, have revealed its potential to inhibit Mycobacterium tuberculosis mycolic acid cyclopropane (B1198618) synthase CmaA2. jocpr.com Such studies provide a roadmap for investigating this compound. A hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the binding sites of various clinically relevant proteins, such as kinases, proteases, or transferases.

The binding interactions are crucial for understanding the mechanism of action. Key interactions often include:

Hydrogen Bonds: The carboxamide linker (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The pyridine (B92270) nitrogen and the nitro group oxygens can also act as hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic pyridine and nitrophenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The phenyl and pyridine rings also contribute to hydrophobic interactions with nonpolar residues.

The results of molecular docking studies are often presented in a table summarizing the binding affinities and key interacting residues. The following is an illustrative example of how such data might be presented for this compound against hypothetical protein targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interacting Moiety |

| Protein Kinase A | 1ATP | -8.5 | Val56, Ala71 | Nitrophenyl ring |

| Lys73 | Carboxamide oxygen | |||

| Thr184 | Pyridine nitrogen | |||

| Cyclooxygenase-2 | 3LN1 | -9.2 | Arg120, Tyr355 | Nitro group |

| Val523 | Pyridine ring | |||

| Ser530 | Carboxamide N-H | |||

| Topoisomerase II | 1ZXM | -7.9 | Asp551, Arg552 | Carboxamide linker |

| Pro802 | Nitrophenyl ring |

This table is for illustrative purposes only and does not represent experimentally verified data.

In Silico Predictions of Biological Target Affinity and Selectivity

Beyond docking into known targets, computational methods can also be used to predict novel biological targets for a compound, a process often referred to as "target fishing" or "inverse docking." researchgate.net This is particularly useful for new chemical entities like this compound where the mechanism of action is unknown. These in silico approaches help to prioritize experimental validation, saving time and resources. unipi.it

There are two main strategies for in silico target prediction:

Ligand-Based Methods: These approaches rely on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological properties. The structure of this compound would be compared against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem). A high similarity to a set of compounds known to inhibit a particular protein suggests that this protein may also be a target for the query molecule.

Structure-Based Methods (Inverse Docking): This involves docking the ligand of interest against a large library of protein structures. The proteins are then ranked based on the predicted binding affinity. Targets that consistently show favorable docking scores are considered high-priority candidates for experimental testing. For example, docking this compound against a panel of human kinases could reveal a specific kinase for which it has high predicted affinity and selectivity.

The selectivity of a compound is as crucial as its affinity. A compound that binds strongly to its intended target but also interacts with numerous off-targets is likely to have a higher risk of side effects. Computational predictions can help to assess this selectivity profile early in the drug discovery process by comparing the predicted binding affinities across a range of related and unrelated proteins. For instance, studies on N-substituted quinoxaline-2-carboxamides have identified human DNA topoisomerase and vascular endothelial growth factor receptor as potential targets through molecular docking. Similar approaches could elucidate the target profile for this compound.

| Potential Target Family | Predicted Affinity (Score/Energy) | Selectivity Notes |

| Kinases | High for Aurora Kinase A | Moderate to low for other kinases in the panel, suggesting good selectivity. |

| Proteases | Moderate for Cathepsin K | Weak binding predicted for other cathepsins. |

| GPCRs | Low | Not predicted to be a primary target family. |

| Nuclear Receptors | Negligible | High selectivity against this family. |

This table is a conceptual representation of in silico target prediction results and is not based on specific experimental data.

Mechanistic Probes of Biological Activity and Structure Activity Relationship Sar of N 2 Nitrophenyl Pyridine 4 Carboxamide Derivatives

Structure-Activity Relationship (SAR) Derivation and Optimization

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its association with a wide array of biological activities, including antitumor, antiviral, and antimicrobial effects mdpi.com. The analysis of structure-activity relationships (SAR) for pyridine derivatives, such as N-(2-nitrophenyl)pyridine-4-carboxamide, is crucial for optimizing their therapeutic potential. By systematically modifying the chemical structure and evaluating the subsequent changes in biological activity, researchers can develop principles to guide the design of more potent and selective agents mdpi.com.

The biological activity of pyridine carboxamide derivatives is highly sensitive to the nature and position of substituents on their aromatic rings. Studies on various pyridine-based compounds have demonstrated that the introduction of different functional groups can significantly modulate their antiproliferative and antimicrobial efficacy mdpi.commdpi.com.

The electronic properties of substituents play a key role. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, compounds bearing a cyano (-CN) group, which is strongly electron-withdrawing, showed a marked decrease in FOXM1 expression, while those with other groups did not mdpi.com. The low electron density on the phenylacetamide ring created by the -CN group appears to favor interactions with high-electron-density areas within the target's binding site mdpi.com.

The introduction of halogens such as chlorine (Cl), fluorine (F), and bromine (Br) has also been shown to increase the IC50 values (a measure of inhibitory concentration) in antiproliferative assays. The effect is often dependent on both the size and the electrophilic character of the halogen atom, with larger atoms sometimes leading to higher IC50 values mdpi.com. In contrast, the presence of hydroxyl (-OH) groups, particularly when two are present on the structure, has been associated with improved IC50 values against several cancer cell lines mdpi.com.

The following table summarizes the observed effects of various substituents on the antiproliferative activity of pyridine derivatives based on multiple studies.

| Substituent Group | General Effect on Antiproliferative Activity | Reference |

|---|---|---|

| Halogens (F, Cl, Br) | Generally increases IC50 values, effect varies with atom size and electrophilicity. | mdpi.com |

| Cyano (-CN) | Can significantly enhance inhibitory activity (e.g., against FOXM1). | mdpi.com |

| Hydroxyl (-OH) | Introduction of -OH groups, especially two, can improve IC50 values. | mdpi.com |

| Methoxy (-OMe), Methyl (-CH3) | Modulates activity, with specific effects depending on position and overall structure. | mdpi.com |

The three-dimensional conformation of pyridine carboxamide derivatives is a critical determinant of their biological activity. The relative orientation of the pyridine ring and the carboxamide linker can either facilitate or hinder the molecule's ability to bind effectively to its biological target.

In certain pyridine carboxamides, the substituted pyridine ring and the amide CONR1R2 moieties are coplanar mdpi.com. However, in other derivatives, the carbonyl group deviates significantly from the plane of the pyridine ring, with angles of deviation reaching up to 68.3° mdpi.com. This deviation can be influenced by steric hindrance between substituents on the pyridine ring and the amide group. For example, steric hindrance involving the pyridine nitrogen atom and the amide hydrogen can decrease the yield of certain reactions and influence the final conformation of the molecule mdpi.com.

This conformational flexibility is crucial for receptor interaction. A rigid, planar conformation might be ideal for fitting into a specific, flat binding pocket, whereas a more twisted conformation might be necessary to accommodate a different target topology. The ability of the amide bond to "flip" between cis and trans conformations can also influence the population of active conformers, although in some structures, the population of one conformer may be below the limit of detection mdpi.com. Therefore, understanding and controlling these conformational features is a key aspect of designing effective pyridine carboxamide-based therapeutic agents.

Rational drug design leverages SAR and conformational analysis to create molecules with improved potency and selectivity. For pyridine carboxamide derivatives, several design principles have emerged from extensive research mdpi.comresearchgate.net.

Scaffold Selection and Modification : The pyridine nucleus is a versatile and proven scaffold for biologically active molecules mdpi.comresearchgate.net. The core structure can be modified to create fused ring systems or linked to other heterocyclic moieties to explore new chemical space and biological targets researchgate.net.

Targeted Substituent Placement : Based on SAR studies, specific functional groups can be strategically placed to enhance target interaction. For example, incorporating electron-withdrawing groups like -CN at specific positions can be a guiding principle for designing inhibitors that target proteins with electron-rich binding sites mdpi.com. Similarly, adding hydrogen bond donors or acceptors, such as -OH groups, can improve binding affinity and specificity mdpi.com.

Conformational Control : Modifying substituents can control the planarity and rotational freedom of the molecule. This principle is used to lock the molecule into a "bioactive conformation" that fits optimally into the target's active site, thereby enhancing potency and reducing off-target effects.

Isosteric Replacement : The oxime moiety is sometimes used as a versatile isosteric mimic of amides or alkenes. This substitution can serve as part of the pharmacophore that binds to the active site of a target protein, offering an alternative chemical structure while retaining the necessary binding interactions researchgate.net.

By applying these principles, chemists can move beyond random screening and purposefully engineer derivatives of this compound with a higher probability of therapeutic success.

Design of Proline-Rich Antimicrobial Peptide Mimics

The increasing threat of antibiotic resistance has spurred the search for new antibacterial agents, with antimicrobial peptides (AMPs) emerging as a promising alternative nih.govresearchgate.net. However, natural peptides suffer from poor stability and bioavailability. To overcome these limitations, researchers are developing small-molecule synthetic mimics of AMPs, and derivatives of the N-(2-nitrophenyl)carboxamide scaffold have been identified as promising candidates for mimicking proline-rich antimicrobial peptides (PR-AMPs) nih.govresearchgate.netscilit.com.

PR-AMPs, such as bactenecin, are known for their mechanism of action, which often involves entering bacterial cells and inhibiting protein synthesis without causing significant membrane damage mdpi.com. In an effort to mimic these properties, a series of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and N-(2'-nitrophenyl)piperidine-2-carboxamides were synthesized and evaluated for their antibacterial activity nih.govresearchgate.net. The pyrrolidine and piperidine rings serve as mimics of the proline residue.

The synthesized compounds were tested against a panel of five Gram-positive and five Gram-negative bacterial strains. The results demonstrated that specific substitutions are critical for activity. Compound 4b (a specific derivative in the study series) showed the highest activity, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus nih.govresearchgate.net. This suggests its potential as a narrow-spectrum antibiotic targeting Gram-positive bacteria. Another compound, 4k , was identified as a promising candidate for a broad-spectrum antibiotic researchgate.net.

This research highlights a successful application of rational design, where a non-peptidic scaffold is used to mimic the structure and function of natural AMPs. The N-(2-nitrophenyl)carboxamide framework provides a stable and synthetically accessible starting point for developing a new class of antibiotics to combat bacterial resistance nih.govresearchgate.net.

| Compound | Target Organism | MIC (µg/mL) | Potential Application | Reference |

|---|---|---|---|---|

| 4b | Staphylococcus aureus | 15.6 | Narrow-spectrum (Gram-positive) antibiotic | nih.govresearchgate.net |

| 4k | Various Gram-positive and Gram-negative bacteria | Not specified in abstract | Broad-spectrum antibiotic | researchgate.net |

Advanced Research Applications and Future Directions for N 2 Nitrophenyl Pyridine 4 Carboxamide Systems

Role as Key Synthetic Intermediates in the Construction of Complex Bioactive Molecules

The N-(2-nitrophenyl)pyridine-4-carboxamide structure serves as a valuable and versatile synthetic intermediate in the generation of more complex, biologically active molecules. The pyridine (B92270) nucleus is a privileged scaffold in drug discovery, and its derivatives are extensively used in the synthesis of a wide array of pharmaceuticals. nih.govrsc.orgnih.gov The unique electronic properties and reactivity of the pyridine ring, combined with the nitro group and amide linkage in this compound, offer multiple avenues for chemical modification.

The nitro group, for instance, is a key functional group that can be readily transformed into other functionalities. A primary transformation is its reduction to an amino group (-NH2). This amino derivative opens up a vast chemical space for further reactions, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse substituents and the construction of fused heterocyclic systems. nih.govnih.gov This strategy has been employed in the synthesis of potent enzyme inhibitors, such as those targeting Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Furthermore, the pyridine-4-carboxamide moiety itself is a cornerstone in the synthesis of various drugs. chemimpex.comresearchgate.net It can be hydrolyzed to produce isonicotinic acid or can participate in further condensation reactions. The amide bond provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. Research has shown that derivatives of pyridine carboxamides are key intermediates in creating novel therapeutic agents, including those for neurological disorders and infectious diseases. chemimpex.comnih.gov

Exploration in Materials Science for Functional Design and Integration (e.g., Dyes)

Beyond pharmacology, pyridine-containing compounds are gaining attention in materials science for the development of functional materials. nih.govnih.gov The this compound scaffold possesses structural features that make it an interesting candidate for exploration in this field, particularly in the design of dyes and other functional organic materials.

The extended π-conjugated system, encompassing both the pyridine and the nitrophenyl rings, is a fundamental characteristic of many organic dyes. The presence of electron-withdrawing (nitro group) and electron-donating/accepting (pyridine nitrogen) moieties can create intramolecular charge-transfer (ICT) characteristics upon photoexcitation, which is a key mechanism for color in many dye molecules. By modifying the substituents on either ring, the electronic energy levels (HOMO and LUMO) can be tuned, thereby altering the absorption and emission properties of the molecule across the electromagnetic spectrum. pipzine-chem.com

The ability of the pyridine nitrogen and the amide group to coordinate with metal ions also opens possibilities for creating novel metal-organic complexes with unique photophysical properties. researchgate.net Such complexes often exhibit enhanced fluorescence or specific sensing capabilities. For example, transition metal complexes of ligands containing nitrophenyl and pyridine moieties have been investigated as fluorosensors for detecting specific ions. researchgate.net The this compound ligand could potentially form complexes with applications in organic light-emitting diodes (OLEDs) or as components of chemosensors. pipzine-chem.com

Additionally, the structural rigidity and potential for intermolecular hydrogen bonding (via the amide N-H) and π-π stacking (via the aromatic rings) can influence the solid-state packing of these molecules. This is a critical factor in determining the bulk properties of organic materials, including their conductivity and optical characteristics. Research on related nitrophenol and pyridine derivatives has highlighted the importance of these intermolecular interactions in forming stable crystal lattices with potential for nonlinear optical (NLO) applications. researchgate.net

Development as Chemical Probes for Biological Target Identification and Validation

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. The development of such probes is crucial for identifying and validating new drug targets. The this compound scaffold possesses characteristics that make it a suitable starting point for the design of chemical probes.

The pyridine carboxamide core is a known pharmacophore that interacts with various biological targets. For example, phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as promising hits against Mycobacterium tuberculosis. nih.govasm.org These initial hits can be developed into chemical probes to identify the specific molecular target responsible for their antibacterial effect. In one such study, a pyridine carboxamide was found to be a prodrug activated by the amidase AmiC in M. tuberculosis. asm.org

To be an effective chemical probe, a molecule should ideally have:

Potency and Selectivity: It must bind to its intended target with high affinity and minimal off-target effects.

Modifiable Structure: The scaffold should be amenable to chemical modification to incorporate reporter tags (like fluorescent dyes or biotin) or photoreactive groups for target identification via affinity chromatography or photo-affinity labeling.

Cellular Activity: The probe must be able to enter cells and engage its target in a physiological context.

The this compound structure is well-suited for these requirements. The nitro group can be replaced with or converted to other functionalities, including an azide (B81097) or alkyne for "click" chemistry attachment of reporter tags. The solubility and cell permeability can be tuned by modifying the substituents. Furthermore, by creating a small library of derivatives based on this scaffold, researchers can perform structure-activity relationship (SAR) studies to optimize potency and selectivity for a target of interest.

| Probe Development Stage | Action | Rationale |

| Hit Identification | Screen this compound and its analogs against a biological system (e.g., a pathogen or cell line). | Identify a measurable biological effect (e.g., growth inhibition). asm.org |

| Target Hypothesis | Use computational methods or affinity-based techniques to identify potential protein targets. | Narrow down the possible mechanisms of action. |

| Probe Synthesis | Synthesize derivatives with minimal structural changes that incorporate a reporter tag (e.g., biotin) or a photoreactive group. | Enable pull-down experiments or covalent labeling of the target protein. |

| Target Validation | Use the synthesized probe to isolate and identify the binding partner from cell lysates. | Confirm the molecular target and study the drug-target interaction. |

Strategies for Addressing Antimicrobial Resistance through Novel Chemical Scaffolds

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new antibiotics with novel mechanisms of action. mdpi.com Heterocyclic compounds, particularly those based on the pyridine scaffold, are a major focus of this research due to their proven track record in medicinal chemistry. nih.govsarchemlabs.com The this compound framework combines several features relevant to the development of new antimicrobial agents.

The pyridine carboxamide scaffold is a key component of several known antimicrobial agents. For instance, isoniazid, a cornerstone drug for tuberculosis treatment, is a pyridine-4-carbohydrazide. researchgate.net More recently, pyridine carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, including drug-resistant strains. nih.gov These compounds often act as prodrugs that are activated by specific bacterial enzymes, a strategy that can enhance selectivity and reduce toxicity. nih.govasm.org

Research into related structures has shown significant promise. For example, a study on N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which share the N-(2-nitrophenyl)carboxamide moiety, demonstrated their potential as mimics of antimicrobial peptides to combat bacterial resistance. nih.govresearchgate.net One derivative in this class showed potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.6 µg/mL. nih.gov Another study on N-(2-nitrophenyl)pyrazine-2-carboxamide showed inhibitory activity against M. tuberculosis H37Rv. jocpr.com

The strategy involves using these novel scaffolds to bypass existing resistance mechanisms. Bacteria resistant to current antibiotics often employ mechanisms like target mutation, enzymatic drug inactivation, or efflux pumps. nih.gov A new chemical scaffold like this compound may not be a substrate for these resistance mechanisms, allowing it to remain effective. The presence of the electron-withdrawing nitro group can also influence the molecule's electronic properties and its interactions with bacterial targets. nih.gov

| Organism | Compound Class | Finding | Reference |

| Mycobacterium tuberculosis | Pyridine carboxamide derivative | Identified as a prodrug activated by the AmiC amidase, with activity against drug-resistant strains. | nih.govasm.org |

| Staphylococcus aureus | N-(2'-nitrophenyl)pyrrolidine-2-carboxamide | Derivative showed a MIC value of 15.6 µg/mL. | nih.govresearchgate.net |

| Gram-positive & Gram-negative strains | Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Designed as mimics of antimicrobial peptides to combat resistance. | nih.govresearchgate.net |

| Mycobacterium tuberculosis H37Rv | N-(2-nitrophenyl)pyrazine-2-carboxamide | Showed inhibition at concentrations ≥32 μg/ml in an in-vitro study. | jocpr.com |

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

Modern drug discovery relies heavily on the synergy between experimental synthesis and advanced computational (in silico) methods to accelerate the optimization of lead compounds. The this compound scaffold is an ideal candidate for such an integrated approach. Computational tools can predict various properties, guide synthetic efforts, and provide insights into the mechanism of action at a molecular level.

Molecular Docking and Dynamics: One of the primary in silico techniques is molecular docking, which predicts how a ligand (the compound) binds to the active site of a target protein. For a derivative of this compound, docking studies can help identify key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues of a bacterial or human enzyme. nih.govresearchgate.net For example, studies on related pyridine derivatives have used docking to understand their binding modes to targets like cholinesterases or fibroblast growth factor 1. nih.govresearchgate.net Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose over time.

Pharmacokinetic (ADMET) Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net For this compound, these models can estimate its solubility, cell permeability, and potential for causing adverse effects before it is even synthesized. This allows chemists to prioritize the synthesis of derivatives with more drug-like properties. In silico platforms like pkCSM and CLC-Pred are used to evaluate these parameters for novel pyridine carboxamides. mdpi.com

This integrated workflow creates an iterative cycle of design, prediction, synthesis, and testing. Computational predictions guide which derivatives to synthesize, and experimental results provide feedback to refine the computational models, leading to a more efficient optimization process. researchgate.netnih.gov

Q & A

Basic: How can researchers optimize the synthesis of N-(2-nitrophenyl)pyridine-4-carboxamide to improve yield and purity?

Methodological Answer:

The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 2-nitrophenylamine precursors under amide bond-forming conditions. Key optimization strategies include:

- Sonication-assisted reactions to enhance reaction rates and reduce byproducts, as demonstrated in analogous thiazolidinone derivatives .

- Use of coupling agents like EDC/HOBt in anhydrous DMF to minimize hydrolysis.

- Monitoring reaction progress via TLC or HPLC, with purification by recrystallization (e.g., using ethanol/water mixtures) to achieve >80% yield .

- Purity validation via melting point analysis (255–258°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- IR spectroscopy to confirm the presence of key functional groups:

- ¹H NMR (400 MHz, DMSO-d₆) for structural elucidation:

- Mass spectrometry (m/z 344 [M⁺]) to verify molecular weight .

Intermediate: How can researchers evaluate the anti-inflammatory activity of this compound in preclinical models?

Methodological Answer:

- Carrageenan-induced paw edema in rats : Measure reduction in edema volume at 3–6 hours post-administration, with IC₅₀ values converted to logarithmic scales for dose-response analysis .

- Cyclooxygenase (COX)/lipoxygenase (LOX) dual inhibition assays : Use enzyme-specific substrates (e.g., arachidonic acid for COX) and monitor product formation via UV-Vis spectroscopy .

- Statistical validation : Compare results to positive controls (e.g., indomethacin) using ANOVA with post-hoc Tukey tests .

Intermediate: What computational methods are suitable for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:

- 3D-QSAR with CoMFA/CoMSIA : Align molecules using common scaffolds (e.g., pyridine-4-carboxamide) and derive contour maps to identify steric/electrostatic hotspots. Use VLife MDS or similar software for grid-based analysis .

- Molecular docking : Target enzymes like COX-2 (PDB ID: 5KIR) to predict binding modes. Prioritize compounds with hydrogen bonds to Arg120/Tyr355 and π-π stacking with heme .

- Validation : Cross-check with experimental IC₅₀ values and adjust alignment rules for outliers .

Advanced: How can crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., DMSO/ether). Use SHELXL for refinement, focusing on resolving nitro group orientation and amide planarity .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly in the nitro-phenyl moiety .

- Validation metrics : Ensure R-factor < 0.05 and check for hydrogen-bonding networks (e.g., N–H···O=C interactions) .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:

- Reproducibility checks : Confirm assay conditions (e.g., cell line viability, solvent controls). For IC₅₀ discrepancies, re-test using standardized protocols (e.g., MTT assay for cytotoxicity) .

- Metabolic stability analysis : Use liver microsomes to rule out rapid degradation in certain models .

- Cross-disciplinary validation : Correlate in vitro data with in vivo outcomes (e.g., histopathology in rodent models) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

Methodological Answer:

- Directed ortho-metalation : Use strong bases (e.g., LDA) with directing groups (e.g., amides) to control substitution sites .

- Microwave-assisted synthesis : Enhance reaction specificity for nitro group reduction or halogenation .

- DFT calculations : Predict reactive sites via Fukui indices or electrostatic potential maps .

Advanced: How can advanced modeling techniques predict off-target interactions?

Methodological Answer:

- Pharmacophore screening : Use Schrödinger’s Phase or MOE to map potential off-targets (e.g., kinase or GPCR families) .

- Molecular dynamics (MD) simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding, which may reduce bioavailability .

- AdmetSAR predictions : Estimate toxicity risks (e.g., hERG inhibition) early in development .

Advanced: What experimental approaches characterize thermal stability for formulation studies?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>250°C for solid formulations) .

- Differential scanning calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at 255–258°C) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Advanced: How can researchers design novel analogs with improved pharmacokinetic profiles?

Methodological Answer:

- Bioisosteric replacement : Substitute the nitro group with trifluoromethyl or cyano groups to enhance metabolic stability .

- Prodrug strategies : Introduce ester or glycoside moieties to improve solubility .

- Fragment-based design : Use the pyridine-4-carboxamide core as a synthon for hybrid molecules (e.g., thiazolidinone hybrids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.